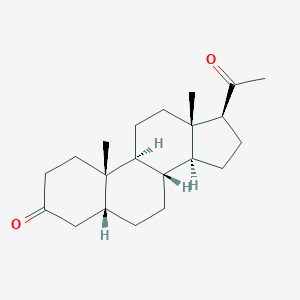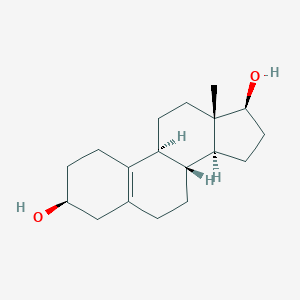
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid
Übersicht
Beschreibung
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid (EDDA) is an ethylenediamine derivative in which two of the four amine protons of ethylenediamine are replaced by carboxymethyl groups . It acts as a chelating agent and has a role as a bacterial xenobiotic metabolite . It is also used as a haemostatic .
Molecular Structure Analysis
The molecular formula of EDDA is C6H12N2O4 . The InChI string is InChI=1S/C6H12N2O4/c9-5(10)3-7-1-2-8-4-6(11)12/h7-8H,1-4H2,(H,9,10)(H,11,12) . The Canonical SMILES string is C(CNCC(=O)O)NCC(=O)O .
Chemical Reactions Analysis
EDDA is a chelating agent that can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also coordinate with amino acids, peptides, or DNA units .
Physical And Chemical Properties Analysis
EDDA has a molecular weight of 176.17 g/mol . Its melting point is 224 °C (dec.) (lit.) . The density of EDDA is 1.5±0.1 g/cm3 . Its boiling point is 621.1±55.0 °C at 760 mmHg . The vapour pressure of EDDA is 0.0±3.9 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Copper (II) Complexes
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid is utilized in the synthesis of binary and ternary copper (II) complexes. These complexes have shown potent proteasome inhibitory properties , which are significant in the study of cellular processes and diseases where proteasome plays a role, such as cancer .
Coordination with Biomolecules
The compound is capable of forming complexes with Pd (EDDA) that can coordinate with amino acids, peptides, or DNA units. This property is particularly useful in the field of bioconjugate chemistry, where such complexes can be used for targeted drug delivery systems or as probes in molecular imaging .
Chelating Agent in Agriculture
As a chelating agent, it has applications in agriculture to supply iron to plants, especially in conditions where iron is not readily available in the soil. This can help in preventing and treating iron chlorosis, a common deficiency in plants .
Hemostatic Applications
In medical research, Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid acts as a hemostatic agent . It can be used to control bleeding during surgical procedures by promoting blood clotting .
Scale Prevention and Reduction
In industrial settings, the compound’s chelating properties are employed for scale prevention and reduction . It binds with metal ions that would otherwise precipitate and form scale, thus protecting equipment and maintaining efficiency .
Soil Remediation
The chelating nature of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid also makes it suitable for soil remediation . It can be used to mobilize heavy metals from contaminated soils, allowing for their extraction and reducing soil toxicity .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid, also known as Ethylenediaminediacetic Acid Dipropionic Acid, is primarily a chelating agent . Its primary targets are metal ions , specifically copper (II) ions . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
As a chelating agent, this compound binds to metal ions, forming complexes . For instance, it can synthesize binary and ternary copper (II) complexes . This interaction alters the chemical properties of the targeted ions, potentially inhibiting their normal function within biological systems.
Biochemical Pathways
The formation of these complexes can affect various biochemical pathways. For instance, the copper (II) complexes synthesized by this compound have shown potent proteasome inhibitory properties . The proteasome is a protein complex that degrades unneeded or damaged proteins, a crucial process for maintaining cellular homeostasis.
Result of Action
The chelation of metal ions by this compound can result in a variety of molecular and cellular effects. For example, the inhibition of the proteasome by its copper (II) complexes could potentially affect protein turnover within cells .
Eigenschaften
IUPAC Name |
3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQWNOQOAFSHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid in analytical chemistry?
A1: EDDP's ability to form complexes with metal ions makes it valuable for analytical methods. For example, it's used in a kinetic method to determine trace amounts of arsenic (As(III)) []. EDDP's oxidation by potassium permanganate (KMnO4) is catalyzed by As(III), and by measuring the reaction rate, researchers can determine As(III) concentrations as low as 20 ng/cm3 []. This method showcases the application of EDDP in environmental analysis for monitoring arsenic levels.
Q2: Have there been any studies on the thermodynamic properties of Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid ?
A2: Yes, researchers have investigated the thermodynamic characteristics of protolytic equilibria of EDDP []. While the specific details of the findings are not available in the provided abstracts, this type of research helps understand how EDDP interacts with other species in solution, particularly under varying pH conditions. This information is crucial for optimizing its use in different applications, such as metal complexation or analytical methods.
Q3: How does Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid compare to 1,3-propylenediaminetetraacetic acid in terms of ligand exchange kinetics with metal ions?
A3: Studies have explored the ligand-exchange kinetics of EDDP in comparison to 1,3-propylenediaminetetraacetic acid (PDTA) with various metal ions like cadmium, zinc, and lead [, ]. These investigations likely involved Nuclear Magnetic Resonance (NMR) techniques to observe how quickly EDDP and PDTA exchange places with water molecules in the inner coordination sphere of these metal ions. Such research is essential for understanding the stability and lability of these metal complexes, influencing their potential applications in areas like catalysis or as chelating agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)










